Cas no 946699-01-0 (3-Fluoro-4-(2-fluorophenoxy)aniline)

3-Fluoro-4-(2-fluorophenoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE
- SRDJCSJIBYAOLH-UHFFFAOYSA-N
- BS-49412
- SB80322
- E87031
- MFCD08687814
- SCHEMBL15821714
- AKOS009260418
- CS-0498325
- 946699-01-0
- 3-Fluoro-4-(2-fluorophenoxy)aniline
-
- Inchi: 1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2
- InChI Key: SRDJCSJIBYAOLH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC1C=CC=CC=1F)N
Computed Properties
- Exact Mass: 221.06522023g/mol
- Monoisotopic Mass: 221.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- XLogP3: 3
3-Fluoro-4-(2-fluorophenoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1221344-5g |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 95% | 5g |
$450 | 2024-06-03 | |
1PlusChem | 1P01X6DD-250mg |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 97% | 250mg |
$18.00 | 2024-04-19 | |
Aaron | AR01X6LP-100mg |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 97% | 100mg |
$5.00 | 2025-02-12 | |
Aaron | AR01X6LP-10g |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
abcr | AB594020-5g |
3-Fluoro-4-(2-fluorophenoxy)aniline; . |
946699-01-0 | 5g |
€254.70 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568989-250mg |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 98% | 250mg |
¥123.00 | 2024-04-24 | |
abcr | AB594020-1g |
3-Fluoro-4-(2-fluorophenoxy)aniline; . |
946699-01-0 | 1g |
€104.20 | 2024-07-19 | ||
Aaron | AR01X6LP-1g |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 97% | 1g |
$37.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568989-10g |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 98% | 10g |
¥2931.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568989-25g |
3-Fluoro-4-(2-fluorophenoxy)aniline |
946699-01-0 | 98% | 25g |
¥6805.00 | 2024-04-24 |
3-Fluoro-4-(2-fluorophenoxy)aniline Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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2. Book reviews
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on 3-Fluoro-4-(2-fluorophenoxy)aniline
3-Fluoro-4-(2-fluorophenoxy)aniline: A Comprehensive Overview
3-Fluoro-4-(2-fluorophenoxy)aniline, also known by its CAS number 946699-01-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the details of its synthesis, properties, and recent advancements in its utilization.
The structure of 3-Fluoro-4-(2-fluorophenoxy)aniline is characterized by a central aniline moiety with two fluorine atoms at specific positions. The fluorine atoms are strategically placed at the 3-position on the aromatic ring and at the 2-position on the phenoxy group. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for a wide range of applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as high-performance polymers and optoelectronic devices.
The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline involves a multi-step process that typically begins with the preparation of the phenoxy group. Researchers have employed various methods, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The use of fluorine atoms in the structure requires careful control over reaction conditions to avoid unwanted side reactions. Recent advancements in catalytic systems have significantly improved the efficiency of these reactions, enabling large-scale production.
The properties of 3-Fluoro-4-(2-fluorophenoxy)aniline are highly dependent on its molecular structure. The presence of fluorine atoms introduces electron-withdrawing effects, which influence the compound's reactivity and stability. These properties make it an ideal candidate for applications in fields such as pharmaceuticals, agrochemicals, and advanced materials. For instance, its electron-withdrawing nature enhances the stability of polymers, making them suitable for high-temperature applications.
In recent years, there has been a growing interest in exploring the use of 3-Fluoro-4-(2-fluorophenoxy)aniline in the development of novel materials. Scientists have investigated its role as a precursor for synthesizing functional polymers with tailored properties. For example, researchers have successfully incorporated this compound into polyamide networks to enhance their mechanical strength and thermal stability. These findings underscore its potential as a versatile building block in materials science.
Beyond its structural applications, 3-Fluoro-4-(2-fluorophenoxy)aniline has also been studied for its biological activity. Preliminary studies suggest that it exhibits moderate inhibitory effects on certain enzymes, making it a promising candidate for drug discovery efforts. However, further research is required to fully understand its pharmacokinetic properties and potential toxicity profiles.
In conclusion, 3-Fluoro-4-(2-fluorophenoxy)aniline, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to pharmacology. As researchers continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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